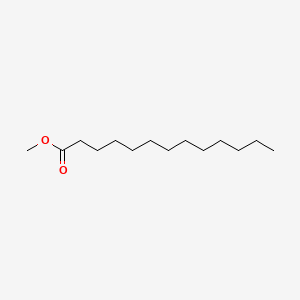

Methyl tridecanoate

Description

This compound has been reported in Astragalus mongholicus, Astragalus membranaceus, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl tridecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDDPBOKWCBQSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061923 |

Source

|

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00129 [mmHg] |

Source

|

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-88-0, 67762-40-7, 61788-59-8 |

Source

|

| Record name | Methyl tridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRIDECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H463RING | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Methyl Tridecanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of methyl tridecanoate, a saturated fatty acid methyl ester with growing interest in various research and development sectors. The document details established and emerging methods for its isolation and purification, presenting quantitative data, experimental protocols, and visual workflows to support scientific endeavors.

Natural Occurrence of this compound

This compound, the methyl ester of tridecanoic acid, is found in a diverse range of natural sources, including plants, algae, and bee products. While often present as a minor component of the total fatty acid profile, its presence is significant in several species.

Plant Kingdom

Several plant species have been identified as sources of this compound. Notably, the aquatic herb Monochoria hastata has been shown to contain this compound in its leaves.[1][2] Traditional medicinal uses of this plant have prompted scientific investigation into its chemical constituents. Additionally, species from the Astragalus genus, such as Astragalus mongholicus and Astragalus membranaceus , have been reported to contain this compound.[3]

Marine and Freshwater Algae

The aquatic realm, particularly algae, presents a promising source of various fatty acid methyl esters, including this compound. The red alga Asparagopsis taxiformis is one such source. Furthermore, various species of microalgae and cyanobacteria , such as those from the genera Nannochloropsis and Chlorella, are known to produce a range of fatty acids that can be converted to their methyl esters.[4][5][6][7][8] The fatty acid composition of microalgae can often be influenced by cultivation conditions.

Apian Products

Nigerian bee propolis , a resinous mixture produced by honeybees, has also been identified as a natural source of this compound. The chemical composition of propolis can vary significantly depending on the geography and the plant sources available to the bees.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, purification, and analysis. The choice of methodology depends on the source material, the desired purity, and the scale of the operation.

Solvent Extraction

Solvent extraction is a fundamental step in isolating this compound from biomass. The selection of an appropriate solvent system is critical to maximize the yield and selectivity of the extraction.

-

For Plant Material: Ethyl acetate has been effectively used for the extraction of this compound from the leaves of Monochoria hastata.[1] Soxhlet extraction is a common technique that can enhance extraction efficiency.

-

For Algae and Propolis: A mixture of chloroform and methanol is frequently employed for the extraction of lipids, including fatty acid methyl esters, from algal biomass and propolis.

Chromatographic Purification

Following initial extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of co-extracted compounds.

-

Column Chromatography: Silica gel column chromatography is a widely used method for the initial fractionation of the crude extract. A solvent system of n-hexane and ethyl acetate has been successfully used to separate fractions containing this compound.[1]

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, Reverse-Phase HPLC (RP-HPLC) is a powerful tool. It separates compounds based on their hydrophobicity and is effective in isolating specific fatty acid esters.[1]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and efficient alternative to traditional solvent extraction. By manipulating temperature and pressure, the solvating power of supercritical CO2 can be tuned to selectively extract specific compounds like fatty acid methyl esters from microalgae.[9][10][11][12][13] This method offers the advantages of using a non-toxic, inexpensive, and easily removable solvent.

In Situ Transesterification

For the quantification of fatty acid methyl esters in sources like microalgae, in situ transesterification is a direct and rapid method.[4][5][6][7][8] This technique involves the simultaneous extraction and transesterification of lipids within the biomass, converting the fatty acids directly into their methyl esters for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The yield and purity of isolated this compound vary depending on the natural source and the isolation method employed. The following table summarizes available quantitative data.

| Natural Source | Method | Yield of this compound | Purity | Reference |

| Monochoria hastata (Dry Leaf) | Ethyl Acetate Extraction, Column Chromatography, HPLC | 80 mg / 100 g | High (single peak in HPLC) | [1] |

| Microalgae (Nannochloropsis gaditana) | In Situ Transesterification | Total FAMEs: 10.04% of dry biomass | Not specified for this compound | [6] |

Experimental Protocols

Isolation of this compound from Monochoria hastata Leaves

This protocol is based on the methodology described by Misra et al. (2022).[1]

1. Extraction:

- Air-dry the leaves of Monochoria hastata and grind them into a fine powder.

- Extract the powdered leaves with ethyl acetate using a Soxhlet apparatus for 48 hours.

- Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Column Chromatography Purification:

- Pack a glass column with silica gel (60-120 mesh).

- Dissolve the crude ethyl acetate extract in a minimal amount of the mobile phase.

- Load the dissolved extract onto the silica gel column.

- Elute the column with a solvent system of n-hexane:ethyl acetate (e.g., 7:3 v/v).

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

- Pool the fractions containing the desired compound and evaporate the solvent.

3. High-Performance Liquid Chromatography (HPLC) for Final Purification:

- Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

- Inject the sample into a reverse-phase HPLC system equipped with a C18 column.

- Use a mobile phase of methanol:water (e.g., 85:15 v/v) at a constant flow rate.

- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

- Collect the peak corresponding to this compound.

- Evaporate the solvent to obtain the pure compound.

General Protocol for In Situ Transesterification of Microalgae for FAME Analysis

This protocol provides a general guideline for the direct conversion of microalgal lipids to FAMEs for quantification.[4][6]

1. Sample Preparation:

- Harvest and lyophilize the microalgal biomass.

- Accurately weigh a small amount of the dried biomass (e.g., 10-20 mg) into a reaction vial.

2. Transesterification Reaction:

- Add a known amount of an internal standard (e.g., methyl heptadecanoate) to the vial.

- Add a solution of 2% (v/v) sulfuric acid in methanol to the biomass.

- Seal the vial tightly and heat the mixture at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 1-2 hours) with constant stirring.

3. Extraction of FAMEs:

- Cool the reaction mixture to room temperature.

- Add n-hexane to the vial and vortex thoroughly to extract the FAMEs.

- Add a saturated solution of sodium chloride to facilitate phase separation.

- Centrifuge the vial to separate the layers.

- Carefully collect the upper hexane layer containing the FAMEs.

4. Analysis:

- Analyze the extracted FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other fatty acid methyl esters.

Visualizing the Isolation Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from a natural source.

Caption: General workflow for isolating this compound.

This guide provides a foundational understanding of the natural origins and isolation techniques for this compound. Further research is warranted to explore a wider range of natural sources and to optimize isolation protocols for improved efficiency and yield, thereby facilitating its broader application in scientific and industrial research.

References

- 1. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS Based Identification of the Volatile Components of Six Astragalus Species from Uzbekistan and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate and reliable quantification of total microalgal fuel potential as fatty acid methyl esters by in situ transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accurate and reliable quantification of total microalgal fuel potential as fatty acid methyl esters by in situ transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Accurate and Reliable Quantification of Total Microalgal Fuel Potential as Fatty Acid Methyl Esters by in situ Transesterfication (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. engj.org [engj.org]

- 10. supercriticalfluids.com [supercriticalfluids.com]

- 11. researchgate.net [researchgate.net]

- 12. scholar.its.ac.id [scholar.its.ac.id]

- 13. engj.org [engj.org]

A Technical Guide to the Synthesis of High-Purity Methyl Tridecanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity methyl tridecanoate. This document details the core methodologies, experimental protocols, and data pertinent to researchers and professionals in the fields of chemistry and drug development.

This compound (C₁₄H₂₈O₂), the methyl ester of tridecanoic acid, is a saturated fatty acid methyl ester (FAME). While not as common as its even-chained counterparts, it serves as a valuable standard in gas chromatography and has applications in biochemical research. Achieving high purity is critical for these applications to ensure accurate and reproducible results. This guide focuses on two principal synthesis routes: the direct esterification of tridecanoic acid and the transesterification of triglycerides containing tridecanoate moieties.

Core Synthesis Pathways

The production of high-purity this compound can be primarily achieved through two well-established chemical reactions:

-

Acid-Catalyzed Esterification of Tridecanoic Acid: This is a direct reaction between tridecanoic acid and methanol in the presence of an acid catalyst to form this compound and water. This method is straightforward and particularly suitable when the starting material is the free fatty acid.

-

Base-Catalyzed Transesterification of Triglycerides: This process involves the reaction of a triglyceride (an ester of glycerol and three fatty acids) with methanol in the presence of a basic catalyst. The triglyceride is converted into a mixture of fatty acid methyl esters and glycerol. This is the predominant method used in biodiesel production and can be adapted for specific FAMEs if a suitable triglyceride source is available.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1731-88-0 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2][3][4] |

| Molecular Weight | 228.37 g/mol | [3][5][6] |

| Appearance | Clear, colorless liquid | [7][8] |

| Melting Point | 5.5 °C | [5][8] |

| Boiling Point | 131 °C at 4 mmHg | [5][8] |

| Density | 0.864 g/mL at 25 °C | [5][8] |

| Purity (Commercial) | ≥97% to ≥99% (GC) | [5][6][9] |

Table 2: Typical Reaction Parameters for FAME Synthesis

| Parameter | Acid-Catalyzed Esterification | Base-Catalyzed Transesterification |

| Catalyst | H₂SO₄, HCl | NaOH, KOH, Sodium Methoxide |

| Catalyst Conc. | 1-2% (w/w of acid) | 0.5-1.0% (w/w of oil) |

| Methanol:Acid/Oil Molar Ratio | 30:1 to 50:1 | 6:1 to 9:1 |

| Reaction Temperature | 55-70 °C | 55-65 °C |

| Reaction Time | 2-6 hours | 1-2 hours |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of high-purity this compound.

Protocol 1: Acid-Catalyzed Esterification of Tridecanoic Acid

This protocol is adapted from general procedures for the esterification of free fatty acids.

Materials:

-

Tridecanoic acid (C₁₃H₂₆O₂)

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄, 95-98%)

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tridecanoic acid in a significant molar excess of anhydrous methanol (e.g., a 30:1 to 50:1 molar ratio of methanol to tridecanoic acid).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the solution, amounting to approximately 1-2% of the weight of the tridecanoic acid.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) with continuous stirring. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Add an equal volume of hexane to the separatory funnel and mix. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid. A final wash with water is recommended.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the sodium sulfate and remove the hexane and excess methanol using a rotary evaporator.

-

Purification: For high purity, the crude this compound should be purified by fractional distillation under reduced pressure.

Protocol 2: Base-Catalyzed Transesterification

This protocol is a general method for transesterification and assumes a starting material of a triglyceride containing tridecanoate.

Materials:

-

Triglyceride source of tridecanoic acid

-

Anhydrous methanol (CH₃OH)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hexane

-

Dilute acid solution (e.g., 1% H₂SO₄) for neutralization

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: Prepare a solution of sodium methoxide by carefully dissolving NaOH or KOH (0.5-1.0% by weight of the oil) in anhydrous methanol. This reaction is exothermic and should be handled with care.

-

Reaction Setup: In a round-bottom flask, heat the triglyceride source to the reaction temperature (typically 55-65 °C).

-

Reaction: Add the sodium methoxide solution to the heated oil with vigorous stirring. The methanol-to-oil molar ratio should be approximately 6:1. Continue the reaction at this temperature for 1-2 hours.

-

Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper layer of methyl esters and a lower layer of glycerol.

-

Glycerol Removal: Carefully drain off the lower glycerol layer.

-

Washing: Wash the methyl ester layer with a dilute acid solution to neutralize any remaining base catalyst, followed by washing with water and then brine to remove any residual salts and water.

-

Drying: Dry the methyl ester layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove any residual methanol using a rotary evaporator.

-

Purification: For high-purity this compound, fractional distillation under reduced pressure is necessary to separate it from other fatty acid methyl esters that may be present.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

Caption: Acid-Catalyzed Esterification Pathway.

Caption: Base-Catalyzed Transesterification Pathway.

Caption: General Experimental Workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. larodan.com [larodan.com]

- 4. scbt.com [scbt.com]

- 5. 十三烷酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound = 97 GC 1731-88-0 [sigmaaldrich.com]

- 7. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1731-88-0 [chemicalbook.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

Methyl Tridecanoate: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tridecanoate (MTD), a saturated fatty acid methyl ester with the chemical formula C₁₄H₂₈O₂, is a naturally occurring compound found in various plant and animal species. While it has been identified as a component of essential oils and a metabolic byproduct, recent research has begun to shed light on its more specific and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's functions, with a focus on its roles in animal behavior as a semiochemical and its significant antimicrobial properties. This document synthesizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

Biological Function in Animal Species: A Semiochemical Role

This compound has been identified as a semiochemical, a chemical substance that carries a message, in the context of insect behavior, particularly for disease vectors like mosquitoes. While direct quantitative data for this compound is emerging, studies on structurally related compounds provide strong evidence for its role in the chemical ecology of insects.

Oviposition Attractant in Culex quinquefasciatus

Research into the chemical cues that guide mosquito oviposition has highlighted the importance of fatty acid esters. While a comprehensive study on a series of fatty acid esters did not pinpoint this compound as the most potent attractant, it did reveal that a related compound, octyl tridecanoate, elicited a significant ovipositional response in gravid Culex quinquefasciatus females. This suggests that the tridecanoate carbon chain is a key structural feature for recognition by mosquito olfactory systems.

In laboratory assays, octyl tridecanoate at a concentration of 10 ppm led to an 85% increase in oviposition compared to control conditions[1]. This behavioral response was corroborated by electroantennogram (EAG) studies, which measured the electrical response of the mosquito's antenna to the compound. Octyl tridecanoate induced an 18-fold increase in antennal response compared to the control, indicating strong olfactory detection[1]. Although not as potent, this points to a potential, perhaps more subtle, role for this compound in the blend of volatile cues that guide mosquito egg-laying behavior.

Biological Function in Plant Species: A Volatile Defense Compound

This compound has been identified as a volatile organic compound (VOC) in a variety of plants, including Astragalus mongholicus and Astragalus membranaceus[2]. Plant VOCs play a crucial role in mediating interactions with the surrounding environment, including defense against herbivores and pathogens[3][4][5].

The emission of specific VOCs can increase in response to herbivore feeding, creating what are known as herbivore-induced plant volatiles (HIPVs). These HIPVs can act as direct deterrents to herbivores or as indirect defense signals that attract the natural enemies of the herbivores, such as parasitoids and predators. While the specific role of this compound in these complex interactions is not yet fully elucidated, its presence in plant headspace volatiles suggests it may contribute to the overall chemical signature that mediates these ecological relationships. Further research is needed to determine if this compound acts as a repellent to specific herbivores or an attractant for their predators.

Antimicrobial Activity: A Promising Avenue for Drug Development

One of the most well-documented biological functions of this compound is its potent antimicrobial activity against a range of pathogenic bacteria. This has positioned it as a compound of interest for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Mechanism of Action: Disruption of Bacterial Cell Integrity

Studies have shown that this compound exerts its antibacterial effect by disrupting the integrity of the bacterial cell membrane[6][7][8]. This disruption leads to the leakage of essential intracellular components, such as lactate dehydrogenase (LDH), and ultimately results in cell death. Scanning electron microscopy has visually confirmed this mechanism, showing significant rupturing of bacterial cells upon treatment with this compound[6][7][8].

The bactericidal kinetics of this compound have been shown to be dose-dependent, with a significant reduction in bacterial viability observed within a short period of exposure[6].

Quantitative Antimicrobial Data

The efficacy of this compound has been quantified against several gastrointestinal pathogens using standard antimicrobial susceptibility tests. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Enterococcus faecalis MCC 2041T | 375 | 750 | [6] |

| Salmonella enterica serovar Typhimurium MTCC 98 | 375 | 750 | [6] |

| Escherichia coli MTCC 571 | - | - | |

| Staphylococcus aureus MTCC 96 | - | - | |

| Streptococcus mutans MTCC 497 | - | - | |

| Bacillus cereus MTCC 1272 | 750 | 1375 | [6] |

Note: Data for E. coli, S. aureus, and S. mutans were mentioned in the study but specific values were not provided in the abstract.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the methodology described in the study of the anti-enteric efficacy of this compound[6].

-

Bacterial Culture Preparation: Inoculate the test bacterial strains in nutrient broth and incubate at 37°C for 24 hours. Adjust the cell density of the bacterial suspensions to a 0.5 McFarland standard.

-

Agar Well Diffusion for MIC:

-

Seed the standardized bacterial suspensions onto Mueller Hinton Agar (MHA) plates using a sterile swab.

-

Create wells of 7 mm diameter in the agar using a sterile cork borer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) to achieve a concentration range of 125–1500 µg/mL.

-

Add 20 µL of each dilution into the respective wells.

-

Incubate the plates at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of this compound that shows a clear zone of inhibition of bacterial growth.

-

-

Broth Dilution for MBC:

-

Prepare a series of tubes with Mueller Hinton Broth (MHB) containing this compound at concentrations above the determined MIC.

-

Inoculate the tubes with the test bacteria.

-

Incubate at 37°C for 24 hours.

-

Subculture a small aliquot from the tubes showing no visible growth onto fresh MHA plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the subculture plates.

-

Bactericidal Kinetics Assay

This protocol allows for the determination of the rate at which this compound kills a bacterial population[6].

-

Culture Preparation: Grow the target bacterium (e.g., E. coli) in nutrient broth to the exponential growth phase (approximately 12 hours at 37°C).

-

Treatment: Add this compound at a concentration equivalent to half the MBC to the exponentially growing culture. An untreated culture serves as the control.

-

Sampling and Plating: At specific time intervals (e.g., 0, 10, 30, 60, 120, 240, 480, and 960 minutes), withdraw aliquots from both the treated and control cultures.

-

Perform serial dilutions of the withdrawn samples and plate them on nutrient agar.

-

Colony Counting: Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFUs).

-

Data Analysis: Plot the log CFU/mL against time to generate a time-kill curve.

Lactate Dehydrogenase (LDH) Leakage Assay for Cell Membrane Damage

This assay quantifies the release of the intracellular enzyme LDH as an indicator of cell membrane damage[6].

-

Cell Preparation: Harvest actively growing bacterial cells by centrifugation and wash them with a suitable buffer (e.g., 0.5 M Tris-HCl, pH 7.2).

-

Treatment: Resuspend the bacterial cells in the buffer and treat them with this compound at a concentration that causes cell lysis (e.g., 375 µg/mL for E. faecalis).

-

Sample Collection: At various time points, centrifuge the treated cell suspension to pellet the remaining intact cells.

-

LDH Assay: Collect the supernatant, which contains the released LDH. Measure the LDH activity in the supernatant using a commercially available LDH assay kit, following the manufacturer's instructions.

-

Data Analysis: Correlate the increase in LDH activity over time with the disruption of the bacterial cell membrane.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for this compound against bacteria involves the disruption of the cell membrane. This process can be visualized as a direct interaction leading to increased permeability and eventual cell lysis.

References

- 1. Behavioral and electrophysiological responses of Culex quinquefasciatus to certain fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. auetd.auburn.edu [auetd.auburn.edu]

- 3. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 5. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectral characteristics of methyl tridecanoate (NMR, Mass Spec, IR).

Introduction: Methyl tridecanoate (C₁₄H₂₈O₂), a fatty acid methyl ester (FAME), serves as a crucial reference standard in various analytical applications, including food science, biofuel research, and metabolomics. Its well-defined chemical structure provides a clear spectral signature across different analytical techniques. This technical guide offers an in-depth examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of this compound, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | Methoxy group (-OCH₃) |

| ~2.30 | Triplet | 2H | Methylene group α to carbonyl (C2, -CH₂-COO) |

| ~1.62 | Multiplet | 2H | Methylene group β to carbonyl (C3, -CH₂-C-COO) |

| ~1.26 | Broad Singlet | 18H | Methylene groups (C4-C12, -(CH₂)₉-) |

| ~0.88 | Triplet | 3H | Terminal methyl group (C13, -CH₃) |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used. Data is referenced from typical values for long-chain fatty acid methyl esters.[1][2]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~174.4 | Carbonyl carbon (C1, -COO-) |

| ~51.4 | Methoxy carbon (-OCH₃) |

| ~34.1 | Methylene carbon α to carbonyl (C2) |

| ~31.9 | Methylene carbon (CH₂) |

| ~29.6 | Methylene carbons (multiple, CH₂) |

| ~29.4 | Methylene carbons (multiple, CH₂) |

| ~29.3 | Methylene carbons (multiple, CH₂) |

| ~29.1 | Methylene carbon (CH₂) |

| ~25.0 | Methylene carbon β to carbonyl (C3) |

| ~22.7 | Methylene carbon adjacent to terminal methyl (C12) |

| ~14.1 | Terminal methyl carbon (C13) |

Note: Specific peak assignments for the long methylene chain (C4-C11) can be complex and may overlap. Data is compiled from publicly available spectra.[3]

Table 3: Mass Spectrometry (Electron Ionization) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 228 | Low | Molecular Ion [M]⁺ |

| 197 | Moderate | [M - OCH₃]⁺ |

| 185 | Low | [M - C₃H₇O]⁺ |

| 143 | Moderate | [CH₃OOC-(CH₂)₄]⁺ |

| 87 | High | [CH₃OOC-CH₂-CH₂]⁺ |

| 74 | Very High (Base Peak) | McLafferty rearrangement product [CH₃OOC-CH=CH-OH]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: Fragmentation patterns are characteristic of FAMEs. The base peak at m/z 74 is a diagnostic ion for methyl esters of straight-chain fatty acids.[3][4][5]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2925 | Strong | C-H stretch (alkane, asymmetric) |

| ~2855 | Strong | C-H stretch (alkane, symmetric) |

| ~1743 | Very Strong | C=O stretch (ester carbonyl) |

| ~1465 | Medium | C-H bend (methylene scissoring) |

| ~1435 | Medium | C-H bend (methyl asymmetric) |

| ~1170 | Strong | C-O stretch (ester) |

Note: The most prominent peak is the carbonyl stretch, which is characteristic of the ester functional group.[3][6][7]

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound analytical standard in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling).

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.[9]

-

GC Separation:

-

Inject 1 µL of the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a polar wax column).

-

Use a temperature program to elute the compound. A typical program might start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 3 minutes.[10]

-

-

MS Detection (Electron Ionization - EI):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Acquire mass spectra over a range of m/z 30-350.[11] The resulting mass spectrum for the GC peak corresponding to this compound is then analyzed for its molecular ion and fragmentation pattern.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the characteristic ester group.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Place the prepared sample in the spectrometer's sample holder.

-

Scan the sample over the mid-infrared range (typically 4000-600 cm⁻¹).[13] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. aocs.org [aocs.org]

- 2. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H28O2 | CID 15608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tridecanoic acid, methyl ester [webbook.nist.gov]

- 5. ez.restek.com [ez.restek.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. energyinst.org [energyinst.org]

- 8. メチルトリデカン酸塩(メチルトリデカノエート) analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Methyl Tridecanoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of methyl tridecanoate, a fatty acid methyl ester (FAME) of significant interest in various scientific disciplines. Understanding the solubility of this compound is critical for its application in research, particularly in drug development where it may be used as an intermediate or excipient. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Dimethylformamide (DMF) | C₃H₇NO | Not Specified | 25 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | 10 mg/mL[1] |

| Ethanol | C₂H₅OH | Not Specified | 25 mg/mL[1] |

| DMF:PBS (pH 7.2) (1:1) | - | Not Specified | 0.25 mg/mL[1] |

| Water | H₂O | 25 | Insoluble (Estimated 0.3631 mg/L)[2] |

Qualitative Solubility Observations:

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in a given solvent. This protocol is based on the principle of saturation and subsequent quantification of the dissolved solute.

1. Materials and Equipment:

-

This compound (high purity, >98%)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The exact amount will depend on the expected solubility; a starting point could be 100 mg for 10 mL of solvent.

-

Add a precise volume (e.g., 10.0 mL) of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with continuous gentle shaking.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the excess solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the solid phase, take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining micro-particles.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method to be used. The dilution factor should be recorded precisely.

-

3. Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, reweigh the dish with the dried residue.

-

The mass of the residue corresponds to the amount of dissolved this compound. Calculate the solubility in mg/mL.

-

-

Gas Chromatography (GC-FID) Method (preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions by GC-FID to generate a calibration curve.

-

Inject the diluted sample of the saturated solution into the GC-FID system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

4. Data Reporting:

-

Report the solubility as the mean and standard deviation of at least three independent measurements.

-

Specify the temperature at which the solubility was determined.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many experimental and developmental processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements and other experimental constraints.

Caption: A flowchart outlining the decision-making process for selecting a suitable solvent for this compound.

References

Tridecanoic Acid Methyl Ester: A Technical Guide for Researchers

Foreword

Tridecanoic acid methyl ester (TAME), a saturated fatty acid methyl ester, has garnered increasing interest within the scientific community, particularly in the fields of microbiology and drug development. Its potential as an antibacterial agent necessitates a comprehensive understanding of its chemical properties, biological activity, and the methodologies required for its study. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing essential information on the physicochemical characteristics, synthesis, analysis, and biological mechanism of action of tridecanoic acid methyl ester.

Physicochemical Properties and Identification

Tridecanoic acid methyl ester is the methyl ester form of tridecanoic acid, a 13-carbon saturated fatty acid.

Table 1: Physicochemical and Identification Data for Tridecanoic Acid Methyl Ester

| Property | Value | Reference |

| CAS Number | 1731-88-0 | [1][2] |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2] |

| Molecular Weight | 228.37 g/mol | [2] |

| Synonyms | Methyl tridecanoate, Tridecylic acid methyl ester, C13:0 methyl ester | [3] |

| Appearance | Not specified, likely a clear liquid or low-melting solid | |

| Boiling Point | 131 °C at 4 mmHg | |

| Melting Point | 5.5 °C | |

| Density | 0.864 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and hexane. |

Biological Activity: Antibacterial Efficacy

Recent studies have highlighted the antibacterial properties of tridecanoic acid methyl ester, particularly against enteric pathogens. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.[4][5][6]

Table 2: In Vitro Antibacterial Activity of Tridecanoic Acid Methyl Ester

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |

| Enterococcus faecalis | 375 | 750 | [4][6] |

| Salmonella enterica serovar Typhimurium | 375 | 750 | [4][6] |

| Escherichia coli | Not explicitly stated, but shown to be effective | Not explicitly stated, but shown to be effective | [4][5][6] |

| Bacillus cereus | >1375 | >1375 | [4] |

The antibacterial mechanism of action has been attributed to the disruption of the bacterial cell membrane, leading to extracellular leakage, and the inhibition of essential enzymes such as DNA gyrase.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of tridecanoic acid methyl ester, compiled from established procedures for fatty acid methyl esters.

Synthesis: Acid-Catalyzed Esterification of Tridecanoic Acid

This protocol describes the synthesis of tridecanoic acid methyl ester from tridecanoic acid and methanol using sulfuric acid as a catalyst.[7][8][9]

Materials:

-

Tridecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (95-98%)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve tridecanoic acid in anhydrous methanol. A molar ratio of at least 6:1 (methanol to tridecanoic acid) is recommended to drive the equilibrium towards the product.[10]

-

Slowly and carefully add concentrated sulfuric acid to the solution while stirring. The final concentration of the catalyst should be approximately 1-2% (v/v) of the methanol volume.

-

Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction is typically carried out for 2-4 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of hexane to extract the methyl ester.

-

Wash the organic layer sequentially with equal volumes of deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water. Check the aqueous layer with pH paper to ensure complete neutralization.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (hexane) using a rotary evaporator to obtain the crude tridecanoic acid methyl ester.

Purification: High-Performance Liquid Chromatography (HPLC)

For high-purity tridecanoic acid methyl ester, purification can be achieved using normal-phase HPLC.[11][12]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV detector.

-

Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of hexane and isopropanol.

-

Initial conditions: 100% Hexane

-

Gradient: Linearly increase to 5% isopropanol over 10 minutes.

-

Hold at 5% isopropanol for 5 minutes.

-

Return to initial conditions and equilibrate for 10 minutes before the next injection.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 205 nm.

-

Injection Volume: 20 µL

Procedure:

-

Dissolve the crude tridecanoic acid methyl ester in hexane to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the equilibrated HPLC system.

-

Collect the fraction corresponding to the tridecanoic acid methyl ester peak.

-

Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator to obtain the purified product.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of fatty acid methyl esters.[13][14][15]

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 50-500

Procedure:

-

Prepare a stock solution of purified tridecanoic acid methyl ester in hexane.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the GC-MS system.

-

Identify the tridecanoic acid methyl ester peak based on its retention time and mass spectrum (characteristic fragments at m/z 74, 87, and the molecular ion at m/z 228).

-

Quantify the amount of tridecanoic acid methyl ester in the sample by comparing its peak area to the calibration curve.

Mechanism of Action: Inhibition of DNA Gyrase

In silico and in vitro studies suggest that tridecanoic acid methyl ester exerts its antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[4][5][6] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA unwinding.

The proposed mechanism involves the binding of tridecanoic acid methyl ester to the GyrB subunit of DNA gyrase, which contains the ATPase activity site. This binding is thought to competitively inhibit the hydrolysis of ATP, which is necessary for the enzyme's function. By preventing ATP hydrolysis, tridecanoic acid methyl ester effectively locks the enzyme in a conformational state that is unable to introduce negative supercoils, leading to the accumulation of positive supercoils, cessation of DNA replication, and ultimately, bacterial cell death.

Diagram 1: Proposed Mechanism of DNA Gyrase Inhibition. This diagram illustrates the normal catalytic cycle of DNA gyrase and the proposed inhibitory action of tridecanoic acid methyl ester on the GyrB subunit.

Conclusion

Tridecanoic acid methyl ester presents a promising avenue for the development of novel antibacterial agents. This guide provides a foundational resource for researchers, offering key data and detailed protocols for the synthesis, purification, and analysis of this compound. The elucidation of its mechanism of action via the inhibition of DNA gyrase opens up possibilities for further investigation and the design of more potent derivatives. As research in this area continues, a thorough understanding of the technical aspects presented herein will be crucial for advancing our knowledge and harnessing the therapeutic potential of tridecanoic acid methyl ester.

References

- 1. Tridecanoic acid, methyl ester [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 1731-88-0 [thegoodscentscompany.com]

- 4. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Methyl Tridecanoate

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of methyl tridecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a saturated fatty acid methyl ester (FAME), is often utilized as an internal standard in the analysis of lipids due to its infrequent natural occurrence. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This application note includes detailed methodologies for sample preparation, GC-MS instrument parameters, and data analysis. All quantitative data is presented in a clear tabular format, and key experimental workflows and fragmentation pathways are visualized using diagrams.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation, identification, and quantification of volatile and semi-volatile compounds. The analysis of fatty acids is typically performed after their conversion to more volatile fatty acid methyl esters (FAMEs).

This compound (C13:0 FAME) is the methyl ester of tridecanoic acid. Its chemical formula is C₁₄H₂₈O₂ and it has a molecular weight of 228.37 g/mol .[1] Due to its rarity in most biological samples, it serves as an excellent internal standard for the quantification of other fatty acids. Accurate and precise quantification of FAMEs is crucial in various research areas, including lipidomics, food science, and biofuel development.

Experimental Protocols

A meticulous experimental protocol is paramount for achieving reliable and reproducible results. The following sections outline the necessary steps from sample preparation to data acquisition.

-

This compound standard (≥99% purity)

-

Hexane (HPLC grade)

-

Methanol (anhydrous, HPLC grade)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Boron trifluoride (BF₃) in methanol (14%) or Acetyl chloride

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

2 mL GC vials with PTFE-lined septa

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Internal Standard Spiking Solution (for use in samples): Prepare a stock solution of this compound at a concentration of 500 µg/mL in hexane. This will be added to the samples requiring quantification of other fatty acids.

For samples containing lipids (e.g., oils, tissues), a derivatization step is necessary to convert the fatty acids into their corresponding methyl esters.

Base-Catalyzed Transesterification:

-

Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap test tube.

-

If using this compound as an internal standard, add a known volume of the internal standard spiking solution to the sample.

-

Add 2 mL of 0.5 M methanolic NaOH or KOH.

-

Cap the tube tightly and heat at 80-100°C for 10-20 minutes, with occasional vortexing.

-

Cool the tube to room temperature.

Acid-Catalyzed Esterification (if free fatty acids are present or after saponification):

-

After the base-catalyzed step, add 2 mL of 14% BF₃ in methanol.

-

Cap the tube and heat at 80-100°C for 10-20 minutes.

-

Cool the tube to room temperature.

Extraction of FAMEs:

-

Add 1 mL of saturated NaCl solution and 2 mL of hexane to the cooled reaction mixture.

-

Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation and Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample peak with that of a known standard. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 228 and several characteristic fragment ions.

For quantitative analysis, a calibration curve is generated by plotting the peak area of the target ion against the concentration of the working standard solutions. The analysis is typically performed in SIM mode to enhance sensitivity and selectivity.

Table 1: Quantitative Data for this compound Analysis

| Parameter | Value |

| Retention Time (approx.) | ~15.5 minutes (under conditions specified in Section 3) |

| Molecular Ion (M⁺) | m/z 228 |

| Quantifier Ion (SIM) | m/z 74 |

| Qualifier Ion(s) (SIM) | m/z 87, 143 |

| Linearity Range | 1 - 100 µg/mL (R² > 0.995) |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

Note: Retention time can vary depending on the specific GC column and conditions. LOD and LOQ are estimates and should be experimentally determined for the specific instrument and method.

Visualizations

References

Application Notes and Protocols for the Use of Methyl Tridecanoate as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

In the field of lipidomics, accurate quantification of fatty acids is crucial for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis, typically requiring a derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs). The precision and reliability of this quantitative analysis are heavily dependent on the use of an appropriate internal standard (IS). Methyl tridecanoate (C13:0 FAME) is an excellent choice as an internal standard for the quantitative analysis of fatty acids in biological samples.

Why Use this compound as an Internal Standard?

This compound is the methyl ester of tridecanoic acid, a 13-carbon saturated fatty acid. Its utility as an internal standard in lipidomics is attributed to several key properties:

-

Non-endogenous Nature: Tridecanoic acid is a fatty acid with an odd number of carbon atoms, which is not commonly found in significant amounts in most biological systems. This minimizes the risk of interference from endogenous lipids in the sample, ensuring that the detected signal originates solely from the added standard.

-

Chemical Similarity: As a saturated fatty acid methyl ester, this compound closely mimics the chemical behavior of other saturated and unsaturated FAMEs during extraction, derivatization, and GC-MS analysis. This ensures that it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer, allowing for accurate correction of variations.

-

Chromatographic Separation: this compound elutes within the typical range of common fatty acids in a GC run, allowing for its convenient monitoring alongside the analytes of interest without co-eluting with them.

-

Stability: It is a stable compound that is commercially available in high purity, ensuring consistency and reliability in the preparation of standard solutions.

Applications

The use of this compound as an internal standard is applicable to a wide range of research and development areas, including:

-

Metabolic Disease Research: Quantifying fatty acid profiles in plasma, serum, and tissues to study the pathogenesis of diseases such as diabetes, obesity, and cardiovascular disease.

-

Oncology: Investigating alterations in lipid metabolism in cancer cells and tumors to identify potential therapeutic targets and biomarkers.

-

Drug Development: Assessing the effects of drug candidates on lipid metabolism and fatty acid profiles in preclinical and clinical studies.

-

Nutritional Science: Analyzing the fatty acid composition of foods and biological samples to understand the impact of diet on health.

-

Microbiology: Characterizing the fatty acid profiles of microorganisms for taxonomic purposes and for studying microbial lipid metabolism.

Experimental Protocols

This section provides detailed protocols for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples by GC-MS.

I. Preparation of Internal Standard Stock Solution

-

Reagents and Materials:

-

This compound (analytical standard grade, ≥99% purity)

-

Hexane (GC grade)

-

Volumetric flasks (Class A)

-

Analytical balance

-

-

Procedure:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed standard in a known volume of hexane (e.g., 10 mL) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C in an amber glass vial to prevent degradation.

-

Prepare working solutions by diluting the stock solution with hexane to the desired concentration (e.g., 100 µg/mL).

-

II. Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for plasma, serum, and tissue homogenates.

-

Reagents and Materials:

-

Biological sample (e.g., 100 µL plasma)

-

This compound internal standard working solution (e.g., 100 µg/mL in hexane)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (w/v)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-